molecular formula C14H8Cl2F3NO B11942543 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide CAS No. 3847-67-4

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11942543
CAS No.: 3847-67-4
M. Wt: 334.1 g/mol
InChI Key: RICQYUZZQYCSRS-UHFFFAOYSA-N
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Description

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features both chloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further functional group modifications to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the aromatic ring.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor antagonist, binding to active sites and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups play a critical role in activity and selectivity.

Properties

CAS No.

3847-67-4

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-4-1-8(2-5-10)13(21)20-12-7-9(14(17,18)19)3-6-11(12)16/h1-7H,(H,20,21)

InChI Key

RICQYUZZQYCSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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